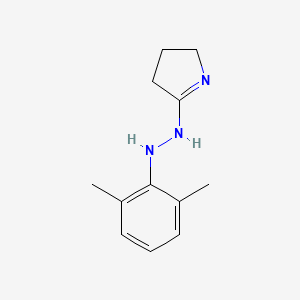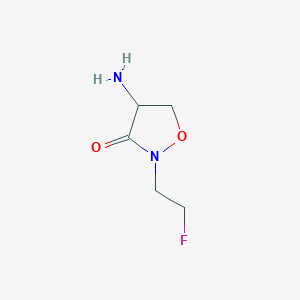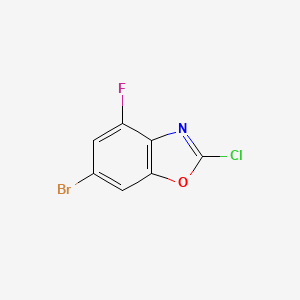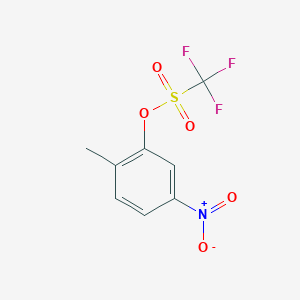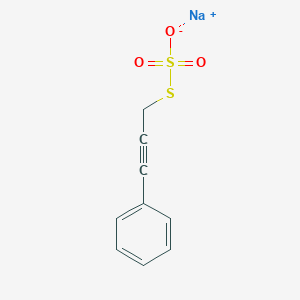
Sodium S-(3-phenylprop-2-yn-1-yl) sulfurothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium S-(3-phenylprop-2-yn-1-yl) sulfurothioate is an organosulfur compound characterized by the presence of a phenyl group attached to a propynyl chain, which is further linked to a sulfurothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium S-(3-phenylprop-2-yn-1-yl) sulfurothioate typically involves the reaction of 3-phenylprop-2-yn-1-yl halides with sodium sulfurothioate under controlled conditions. The reaction is usually carried out in a polar solvent such as acetonitrile or dimethylformamide, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts such as zinc bromide can enhance the reaction rate and selectivity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfurothioate group to thiols or sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfurothioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .
Scientific Research Applications
Sodium S-(3-phenylprop-2-yn-1-yl) sulfurothioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds and in the study of reaction mechanisms involving sulfur-containing groups.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and pathways involved in disease processes.
Industry: It finds applications in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Sodium S-(3-phenylprop-2-yn-1-yl) sulfurothioate exerts its effects involves the interaction of the sulfurothioate group with various molecular targets. This interaction can lead to the modulation of enzyme activity, disruption of cellular processes, and alteration of signaling pathways. The phenylprop-2-yn-1-yl moiety contributes to the compound’s reactivity and specificity towards certain biological targets .
Comparison with Similar Compounds
- Sodium S-(3-phenylprop-2-yn-1-yl) sulfonate
- Sodium S-(3-phenylprop-2-yn-1-yl) sulfide
- Sodium S-(3-phenylprop-2-yn-1-yl) sulfoxide
Comparison: Sodium S-(3-phenylprop-2-yn-1-yl) sulfurothioate is unique due to the presence of the sulfurothioate group, which imparts distinct chemical and biological properties compared to its sulfonate, sulfide, and sulfoxide counterparts. The sulfurothioate group enhances the compound’s ability to participate in diverse chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H7NaO3S2 |
|---|---|
Molecular Weight |
250.3 g/mol |
IUPAC Name |
sodium;3-sulfonatosulfanylprop-1-ynylbenzene |
InChI |
InChI=1S/C9H8O3S2.Na/c10-14(11,12)13-8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,8H2,(H,10,11,12);/q;+1/p-1 |
InChI Key |
GEMIVFMUULRDEL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C#CCSS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


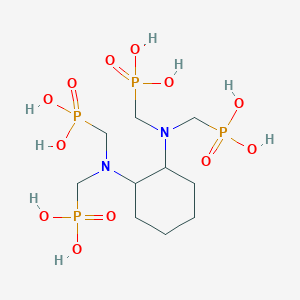


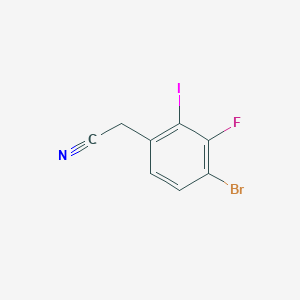
![2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]malonic acid](/img/structure/B15204169.png)
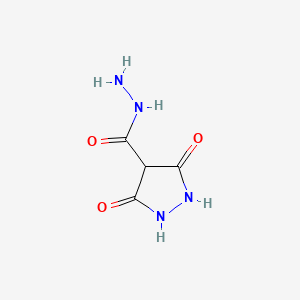
![5-[4-(Benzyloxy)phenyl]-2-furoic acid](/img/structure/B15204208.png)
![1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5a,6-dihydro-1H-imidazo[2,1-b]purin-4(5H)-one](/img/structure/B15204215.png)
![2-ethyl-4-methyl-6-(piperazin-1-yl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B15204222.png)
![N-((S)-1-((3aS,6R,6aR)-6-Ethynyl-3-oxotetrahydro-2H-furo[3,2-b]pyrrol-4(5H)-yl)-4-methyl-1-oxopentan-2-yl)-4-(5-fluoro-2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzamide hydrochloride](/img/structure/B15204227.png)
